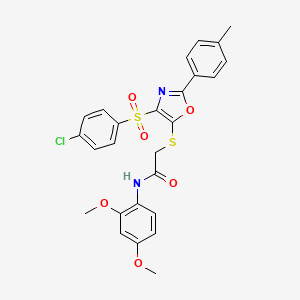![molecular formula C19H19N3O3S B2363958 N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034436-35-4](/img/structure/B2363958.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bipyridine moiety, followed by the introduction of the ethoxy and sulfonamide groups. The exact synthesis pathway would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely contribute to the rigidity of the molecule, while the ethoxy and sulfonamide groups could introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bipyridine, ethoxy, and sulfonamide groups. The nitrogen atoms in the bipyridine moiety could potentially act as coordination sites in reactions with transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bipyridine moiety could contribute to its ability to participate in π-π stacking interactions .Applications De Recherche Scientifique
-
Medicinal and Industrial Applications
- Nitrogen-containing heterocycles are prominent structural entities of pharmaceuticals .
- A detailed analysis showed that 59% of small-molecule drugs possess nitrogen heterocycles, making them significant structures among heterocycles .
- The structural and functional diversity in nitrogen-containing heterocyclic compounds comes from the presence and nature of the heteroatom that optimizes the compound for a specific application .
-
Synthesis of Novel Derivatives
- A new series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases was synthesized using a similar compound as a starting material .
- The compounds were evaluated as anticancer agents, screened towards the adenocarcinoma breast cancer cell line (MCF-7) .
- The compounds showed a promising cytotoxic effect against human breast cancer cells .
-
Tandem Catalysis
-
Solid Form Landscape of Bipyridines
- Bipyridine isomers, which are similar to the compound you mentioned, have been subjected to solid form screening and crystal structure prediction .
- Multiple solid-state forms, including anhydrate, dihydrate, and eight solvates with carboxylic acids, were found for the 4,4′-isomer .
- All twelve solid-state forms were investigated comprehensively using experimental and computational approaches .
-
Electrogenerated Chemiluminescence
- N-(3-aminopropyl)diethanolamine (APDEA) has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium (II) electrogenerated chemiluminescence (ECL) .
- The ECL intensities of the Ru(bpy)3 2+/APDEA system are approximately 10 and 36 times stronger than that of Ru(bpy)3 2+/tripropylamine system .
-
Coordination Chemistry and Analytical Applications
- The chemistry of 2,2′-bipyridine, a similar compound, has been reviewed from its first discovery in 1888 to the outbreak of the second global conflict in 1939 .
- The coordination chemistry and analytical applications are described and placed in the context of the increasingly sophisticated methods of characterization .
-
Organic Light Emitting Diodes (OLEDs)
- Bipyridine-based compounds have been used in the development of OLEDs .
- The electron-transporting properties of these compounds make them suitable for use in the emissive layers of OLEDs .
- The performance of the OLEDs can be tuned by modifying the molecular structure of the bipyridine-based compounds .
-
Solar Cells
- Bipyridine-based compounds have also been used in dye-sensitized solar cells .
- These compounds can act as ligands for transition metal complexes, which are used as sensitizers in these solar cells .
- The efficiency of the solar cells can be improved by optimizing the structure of the bipyridine-based compounds .
-
Catalysis
- Bipyridine-based compounds can act as ligands for transition metal catalysts .
- These catalysts can be used in a variety of reactions, including cross-coupling reactions and hydrogenation reactions .
- The activity and selectivity of the catalysts can be controlled by modifying the structure of the bipyridine-based compounds .
Safety And Hazards
Orientations Futures
Future research on this compound could involve exploring its potential uses, such as its ability to act as a ligand in metal complexes, and studying its reactivity and physical properties in more detail. Further studies could also investigate its synthesis and the possibility of modifying its structure to enhance its properties .
Propriétés
IUPAC Name |
2-ethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18-7-3-4-8-19(18)26(23,24)22-13-15-9-10-17(21-12-15)16-6-5-11-20-14-16/h3-12,14,22H,2,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIRIBWBUJDUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)
amino}acetamide](/img/structure/B2363877.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)


![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)





![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)